molecular formula C19H23N3O3S B4122548 2-[hydroxy(diphenyl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide

2-[hydroxy(diphenyl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide

Cat. No.: B4122548
M. Wt: 373.5 g/mol
InChI Key: GSIDKPWMMRNCCX-UHFFFAOYSA-N
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Description

2-[hydroxy(diphenyl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinecarbothioamide core, which is known for its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[hydroxy(diphenyl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hydrazinecarbothioamide core, followed by the introduction of the hydroxy(diphenyl)acetyl and 3-methoxypropyl groups. Common reagents used in these reactions include hydrazine derivatives, thioamides, and various acylating agents. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents would also be tailored to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

2-[hydroxy(diphenyl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The hydrazinecarbothioamide core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

    Biology: The compound’s hydrazinecarbothioamide core may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound could be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-[hydroxy(diphenyl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide would depend on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydrazinecarbothioamide core could participate in redox reactions, nucleophilic attacks, or other biochemical processes, leading to the modulation of cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[hydroxy(diphenyl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide include other hydrazinecarbothioamide derivatives, such as:

  • N-(2-hydroxyethyl)hydrazinecarbothioamide
  • N-(4-methoxyphenyl)hydrazinecarbothioamide
  • N-(3-chloropropyl)hydrazinecarbothioamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the hydroxy(diphenyl)acetyl and 3-methoxypropyl groups may enhance its solubility, stability, and interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

1-[(2-hydroxy-2,2-diphenylacetyl)amino]-3-(3-methoxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-25-14-8-13-20-18(26)22-21-17(23)19(24,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,24H,8,13-14H2,1H3,(H,21,23)(H2,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIDKPWMMRNCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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